molecular formula C14H18O5 B14268556 Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate CAS No. 189386-88-7

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate

Katalognummer: B14268556
CAS-Nummer: 189386-88-7
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: YAEVZBOPSJSZGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is an organic compound with a complex structure that includes an ester and an ether functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with the corresponding alcohol, [(1-phenylpropan-2-yl)oxy]methanol, in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a prodrug that can be metabolized into active pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The ester and ether groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    2-Methyl-1-phenyl-2-propanyl acetate: A structurally related compound with similar ester functionality.

Uniqueness

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is unique due to its specific combination of ester and ether groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Eigenschaften

CAS-Nummer

189386-88-7

Molekularformel

C14H18O5

Molekulargewicht

266.29 g/mol

IUPAC-Name

methyl 2-acetyloxy-2-(1-phenylpropan-2-yloxy)acetate

InChI

InChI=1S/C14H18O5/c1-10(9-12-7-5-4-6-8-12)18-14(13(16)17-3)19-11(2)15/h4-8,10,14H,9H2,1-3H3

InChI-Schlüssel

YAEVZBOPSJSZGK-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)OC(C(=O)OC)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.